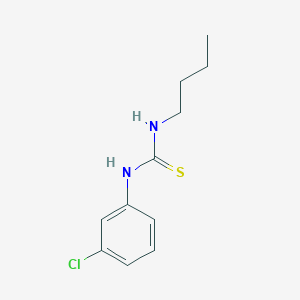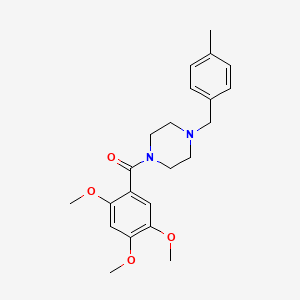![molecular formula C23H29N3O4S B4886195 1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4886195.png)
1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT1A, 5-HT2A, and D2 receptors in the brain, which are involved in the regulation of mood, anxiety, and psychosis. This compound also inhibits the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and psychosis. This compound also reduces the levels of corticosterone, a stress hormone, in animal models. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. This compound is also soluble in water and organic solvents, which makes it suitable for various experimental procedures. However, this compound has some limitations as well. It has poor bioavailability and is rapidly metabolized in vivo. This makes it difficult to achieve therapeutic concentrations in the brain. Additionally, this compound has not been studied extensively in human subjects, which limits its clinical applications.
将来の方向性
There are several future directions for the study of 1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and psychosis. Another direction is to study its potential anticancer properties and its mechanism of action in cancer cells. Additionally, future studies could focus on improving the bioavailability of this compound and developing new derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action, biochemical effects, and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future studies could focus on its potential therapeutic applications and developing new derivatives with improved pharmacological properties.
合成法
The synthesis method of 1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 195-197°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis.
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-30-22-11-4-3-10-21(22)24-14-16-25(17-15-24)23(27)19-8-7-9-20(18-19)31(28,29)26-12-5-2-6-13-26/h3-4,7-11,18H,2,5-6,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTGAEQRSQVWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4886133.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)


![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)
